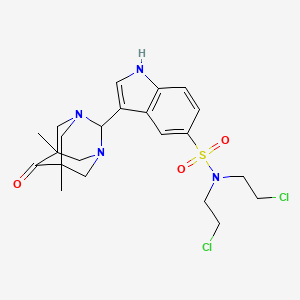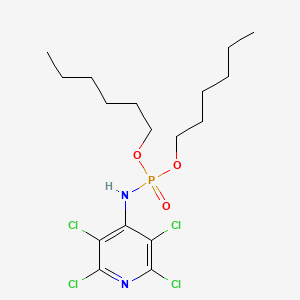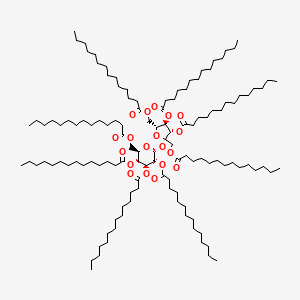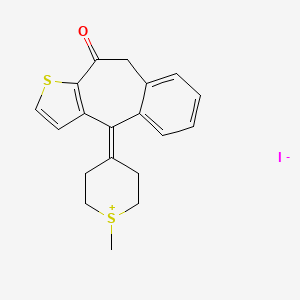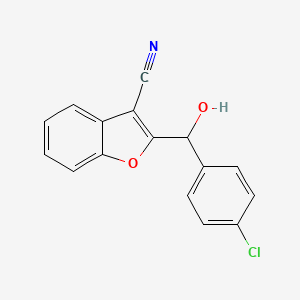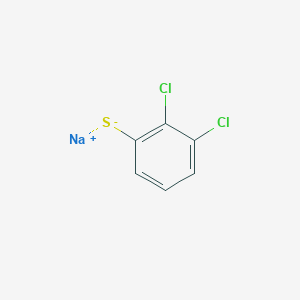
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentanoic acid backbone, a dimethylphenyl group, and a phenylhydrazide moiety.
Méthodes De Préparation
The synthesis of Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide involves several steps. One common method includes the reaction of 2,3-dimethylaniline with 2-bromopropionic acid to form an intermediate product. This intermediate is then reacted with phenylhydrazine under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Analyse Des Réactions Chimiques
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazide moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The phenylhydrazide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide can be compared with other similar compounds, such as:
2-((2,3-dimethylphenyl)amino)-2-propylpentanoic acid: This compound lacks the phenylhydrazide moiety, which may result in different biological activities.
2-phenylhydrazide derivatives: These compounds share the phenylhydrazide moiety but differ in the rest of the structure, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
174198-10-8 |
|---|---|
Formule moléculaire |
C22H31N3O |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
2-(2,3-dimethylanilino)-N'-phenyl-2-propylpentanehydrazide |
InChI |
InChI=1S/C22H31N3O/c1-5-15-22(16-6-2,23-20-14-10-11-17(3)18(20)4)21(26)25-24-19-12-8-7-9-13-19/h7-14,23-24H,5-6,15-16H2,1-4H3,(H,25,26) |
Clé InChI |
QBHYDRJFOMVROZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=CC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)


